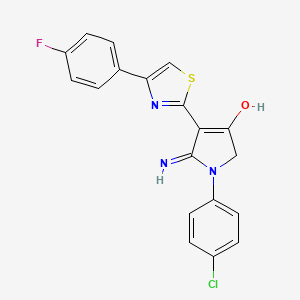
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with a suitable thioamide under acidic conditions.
Formation of the Pyrrole Ring: The thiazole intermediate can then be reacted with 4-chlorobenzaldehyde and an appropriate amine to form the pyrrole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Drug Development: Its structural features make it a candidate for drug discovery and development.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-4-(4-(4-bromophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-Amino-1-(4-chlorophenyl)-4-(4-(4-methylphenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups in the compound provides distinct electronic and steric properties, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C19H13ClFN3OS |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H13ClFN3OS/c20-12-3-7-14(8-4-12)24-9-16(25)17(18(24)22)19-23-15(10-26-19)11-1-5-13(21)6-2-11/h1-8,10,22,25H,9H2 |
Clé InChI |
WMIMESBKZPAXLG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


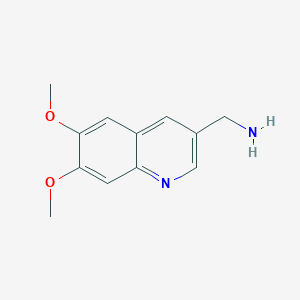
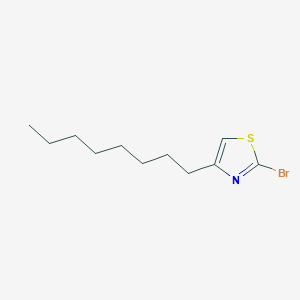
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
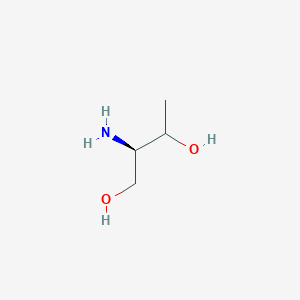
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

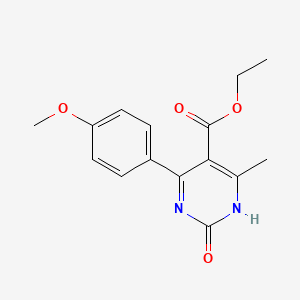

![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
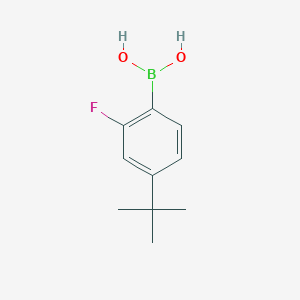


![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
